肉桂酸 N-羟基琥珀酰亚胺酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Hydrocinnamic Acid N-Hydroxysuccinimide Ester involves the coupling of hydrocinnamic acid with N-hydroxysuccinimide in the presence of a coupling agent. This process has been refined over time, with solid-phase synthesis offering high yields and efficiency. The utility of this method extends to the production of derivatives like 4-hydroxycinnamoyl CoA and various NMDA receptor antagonists, demonstrating the versatility of hydrocinnamic acid derivatives in combinatorial chemistry (McIntyre et al., 2001).

Molecular Structure Analysis

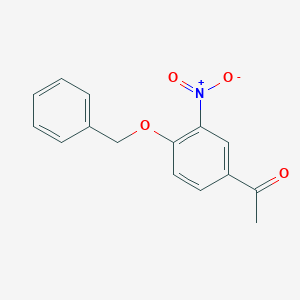

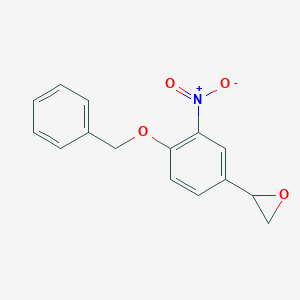

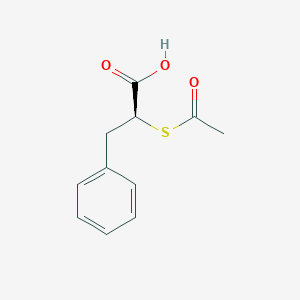

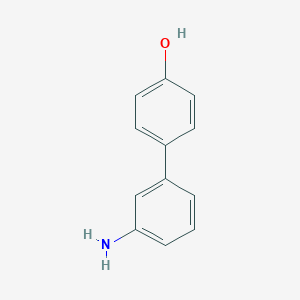

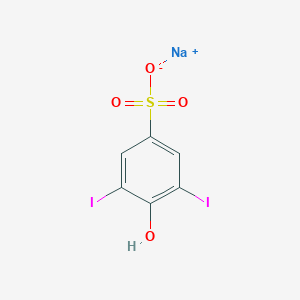

Hydrocinnamic Acid N-Hydroxysuccinimide Ester exhibits a molecular structure that allows for its diverse reactivity and application. The ester linkage between hydrocinnamic acid and N-hydroxysuccinimide is key to its functionality, enabling the formation of stable amide bonds in target molecules. This structural attribute is central to its utility in peptide coupling reactions and in the synthesis of bioactive compounds.

Chemical Reactions and Properties

This ester is known for its role in facilitating amide bond formation, a crucial reaction in peptide synthesis and the conjugation of biological molecules. Its reactivity with amino acids and other nucleophiles allows for the selective formation of N-acylamino acids, showcasing its importance in the synthesis of complex biological molecules (Lapidot, Rappoport, & Wolman, 1967).

科学研究应用

N-Hydroxysuccinimide esters (NHS-esters) are important and widely used tools in various areas of chemistry . Here are some of their applications:

-

Peptide Synthesis : NHS-esters are used in peptide synthesis . They react with primary amines to form amide bonds, which are crucial in the formation of peptides .

-

Bioconjugate Chemistry : NHS-esters are used in bioconjugate chemistry . They can react with amines present in biomolecules, allowing for the attachment of various functional groups .

-

Functionalized Materials and Polymers : NHS-esters are used in the creation of functionalized materials and polymers . They can react with amines present on the surface of these materials, allowing for the attachment of various functional groups .

-

Synthesis of N-acyl Amino Acids and Fatty Acyl CoA : NHS-esters are used in the synthesis of N-acyl amino acids and fatty acyl CoA . They can react with amines present in these molecules, allowing for the formation of amide bonds .

-

Direct N-acylation of Sphingenine or Sphinganine : NHS-esters are used in the direct N-acylation of sphingenine or sphinganine, leading to the formation of ceramides .

-

Molecular Labeling : NHS-esters are used in molecular labeling . They can react with amines present on the surface of molecules, allowing for the attachment of various labels .

-

Chemiluminescence Coreactant : NHS-esters, including Hydrocinnamic Acid N-Hydroxysuccinimide Ester, have been explored as efficient and stable chemiluminescence coreactants . The chemiluminescence intensity of the luminol-NHS system is about 22 times higher than that of the traditional luminol-H2O2 system . This new chemiluminescence system has been applied for the highly selective and ultrasensitive detection of Co2+ .

-

Surface Activation of Chromatographic Supports, Microbeads, Nanoparticles, and Microarray Slides : NHS-esters are used in the surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides . They react with amines present on the surface of these materials, allowing for the attachment of various functional groups .

-

Synthesis of Peptides : NHS-esters are used in the chemical synthesis of peptides . They react with primary amines to form amide bonds, which are crucial in the formation of peptides .

-

Chemiluminescence Coreactant : NHS-esters, including Hydrocinnamic Acid N-Hydroxysuccinimide Ester, have been explored as efficient and stable chemiluminescence coreactants . The chemiluminescence intensity of the luminol-NHS system is about 22 times higher than that of the traditional luminol-H2O2 system . This new chemiluminescence system has been applied for the highly selective and ultrasensitive detection of Co2+ .

-

Surface Activation of Chromatographic Supports, Microbeads, Nanoparticles, and Microarray Slides : NHS-esters are used in the surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides . They react with amines present on the surface of these materials, allowing for the attachment of various functional groups .

-

Synthesis of Peptides : NHS-esters are used in the chemical synthesis of peptides . They react with primary amines to form amide bonds, which are crucial in the formation of peptides .

-

Molecular Labeling : NHS-esters are used in molecular labeling . They can react with amines present on the surface of molecules, allowing for the attachment of various labels .

安全和危害

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-11-7-8-12(16)14(11)18-13(17)9-6-10-4-2-1-3-5-10/h1-5H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQSZJPOEKYNKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553444 |

Source

|

| Record name | 1-[(3-Phenylpropanoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrocinnamic Acid N-Hydroxysuccinimide Ester | |

CAS RN |

109318-10-7 |

Source

|

| Record name | 1-[(3-Phenylpropanoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B18143.png)